1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a naphthalen-1-ylsulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Naphthalen-1-ylsulfonyl)piperidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
Piperidine-3-carboxylic acid: Lacks the naphthalen-1-ylsulfonyl group, resulting in different biological activities and applications.
Naphthalen-1-ylsulfonyl chloride: Used as a precursor in the synthesis of sulfonylated piperidine derivatives. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-4-10-17(11-13)22(20,21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMARBFSIRVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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